Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate
Description
Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate is a sulfonated amphiphilic compound characterized by an 18-carbon (octadecyl) backbone with a dimethylamide group and a sulfonatooxy (-OSO₃⁻) substituent at the 10th position. Its sodium counterion enhances water solubility, making it suitable for applications requiring surfactant properties, such as detergents, emulsifiers, or pharmaceutical formulations. The compound’s structure balances hydrophobic (alkyl chain) and hydrophilic (sulphonatooxy, amide) moieties, enabling interactions with both organic and aqueous systems .
Properties
CAS No. |
67834-95-1 |
|---|---|
Molecular Formula |
C20H38NNaO7S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
sodium;[1-carboxy-17-(dimethylamino)-17-oxoheptadecan-8-yl] sulfate |
InChI |
InChI=1S/C20H39NO7S.Na/c1-21(2)19(22)16-12-8-4-3-6-10-14-18(28-29(25,26)27)15-11-7-5-9-13-17-20(23)24;/h18H,3-17H2,1-2H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
InChI Key |
WASVUDNCCJNKEG-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)CCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate typically involves the reaction of octadecanamide with dimethylamine and a sulfonating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and equipment used .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Chemistry: In chemistry, sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its sulfonate group can interact with proteins and other biomolecules, making it useful in biochemical assays .
Industry: In industrial research, this compound is explored for its potential use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Hydrogen N,N-Dibutyl-10-(Sulphonatooxy)Octadecanamidate
- Structural Difference : The dibutyl variant replaces the dimethyl groups on the amide nitrogen with bulkier dibutyl substituents.
- Impact on Properties: Lipophilicity: Dibutyl groups increase hydrophobicity, reducing water solubility compared to the dimethyl analog. Reactivity: Larger substituents may sterically hinder interactions with enzymes or ions, altering catalytic or chelation behavior. Applications: Likely used in non-polar media (e.g., organic solvents) or as a stabilizer in mixed surfactant systems .
Sodium Hydrogen N-(1-Oxooctadecyl)-L-Glutamate
- Structural Difference : Features an L-glutamate backbone linked to an octadecyl chain via an amide bond, with a carboxylate group instead of sulphonatooxy.
- Impact on Properties :
Sodium Hydrogen Octylphosphonate
- Structural Difference : Replaces the sulphonatooxy group with a phosphonate (-PO₃²⁻) moiety and has a shorter 8-carbon chain.
- Impact on Properties :
Functional Group-Driven Comparisons
Sulphonatooxy vs. Sulfo Groups in Oligosaccharides
- Similarity : Both sulphonatooxy (in the target compound) and sulfo groups (e.g., in heparan sulfate decasaccharides) enhance solubility and enable ionic interactions with proteins or metal ions.
- Difference : Oligosaccharides with sulfo groups (e.g., N-sulfo 6-O-sulfo decasaccharides) exhibit sequence-specific biological activities (e.g., anticoagulation), whereas the target compound’s linear alkyl chain limits such specificity .
Amide vs. Hydroxamic Acid Derivatives
- Example : N-Hydroxyoctanamide (CAS 7377-03-9) contains a hydroxamic acid (-NHOH) group instead of a dimethylamide.
- Metal Binding: Hydroxamic acids are potent chelators (e.g., for iron), unlike the target compound’s sulphonatooxy group .
Industrial and Regulatory Context
- Registration Status : The dibutyl variant is listed in EU REACH registrations (as of 2018), indicating industrial-scale production for emulsifiers or lubricant additives .
- Safety Data : Unlike N-Hydroxyoctanamide, the target compound lacks explicit GHS hazard classifications in the provided evidence, suggesting a milder toxicity profile .
Biological Activity
Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate is a surfactant and emulsifying agent derived from fatty acids. Its unique structure, characterized by a long hydrophobic chain and a hydrophilic sulfonate group, allows it to interact with biological systems in various ways. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and safety profile.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 444.63 g/mol. The presence of both hydrophobic and hydrophilic components enables it to function effectively in biological environments.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for use in pharmaceuticals and personal care products.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These findings suggest that the compound may be effective in formulations aimed at preventing infections.
2. Cytotoxicity and Safety Profile
Research into the cytotoxic effects of this compound has indicated that it possesses low toxicity to mammalian cells at concentrations used in typical applications. An in vitro study demonstrated that concentrations up to 100 µg/mL did not significantly affect cell viability in human dermal fibroblasts.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
This safety profile supports its use in cosmetic formulations, where skin compatibility is crucial.
3. Anti-inflammatory Effects
In vivo studies have suggested that this compound may exert anti-inflammatory effects. When applied topically, it reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in animal models of skin inflammation.
Study on Wound Healing
A recent study investigated the effects of this compound on wound healing in diabetic rats. The results indicated that treatment with this compound accelerated wound closure by enhancing fibroblast migration and collagen deposition.
| Treatment Group | Wound Closure Rate (%) |
|---|---|
| Control | 40 |
| Compound Treatment | 70 |
The findings suggest a promising role for this compound in enhancing tissue repair processes.
Skin Sensitization Potential
A study evaluated the sensitization potential of this compound using the Local Lymph Node Assay (LLNA). The results classified it as a weak sensitizer, indicating that while it can induce an immune response upon repeated exposure, the risk is relatively low compared to other surfactants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
